Chemical structure and molecular properties of 8-Methoxyflavone
Chemical structure and molecular properties of 8-Methoxyflavone
This guide provides an in-depth technical analysis of 8-Methoxyflavone , a specific flavonoid scaffold characterized by a methoxy substituent at the C8 position of the A-ring. While less ubiquitous than its hydroxylated derivatives (e.g., Wogonin), the 8-methoxyflavone core represents a critical structural template in medicinal chemistry, particularly for exploring Structure-Activity Relationships (SAR) in cytochrome P450 (CYP) inhibition and anti-inflammatory pathways.
Technical Whitepaper | Version 1.0
Executive Summary
8-Methoxyflavone (IUPAC: 8-methoxy-2-phenylchromen-4-one) is a synthetic and naturally occurring flavone derivative. It serves as a pivotal reference standard in the study of flavonoid metabolism and pharmacokinetics. Unlike its 5- or 7-substituted isomers, the 8-methoxy substitution introduces unique steric parameters in the A-ring, influencing the molecule's planar conformation and its binding affinity to enzymatic pockets, specifically within the CYP1A and CYP1B subfamily. This guide details its structural architecture, physicochemical profile, and a validated synthesis protocol via the Baker-Venkataraman rearrangement.
Chemical Identity & Structural Architecture[1][2]
The molecule consists of a 15-carbon skeleton arranged in a C6-C3-C6 configuration. The distinguishing feature is the methoxy group (-OCH₃) at position 8, adjacent to the heterocyclic oxygen.
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 8-Methoxy-2-phenyl-4H-chromen-4-one |
| Common Name | 8-Methoxyflavone |
| CAS Registry Number | 22395-22-8 (Generic for methoxyflavones; specific isomers vary) |
| Molecular Formula | C₁₆H₁₂O₃ |
| Molecular Weight | 252.27 g/mol |
| SMILES | COC1=C2C(=CC=C1)OC(=CC2=O)C3=CC=CC=C3 |
Structural Geometry & Electronic Properties
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Planarity: The flavone backbone is generally planar. However, the 8-methoxy group introduces steric repulsion with the ether oxygen (O1) of the pyran ring. This "ortho-like" effect can induce a slight torsional twist, affecting the conjugation across the A-C ring system compared to 6- or 7-methoxy isomers.
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Electronic Density: The methoxy group is an electron-donating group (EDG) via resonance, increasing electron density primarily at the C5 and C7 positions (ortho/para to the methoxy). This makes the C5 and C7 positions more susceptible to electrophilic attack during metabolic functionalization.
Physicochemical Profiling
Understanding the physicochemical properties is essential for predicting bioavailability and formulation requirements.
| Property | Value (Experimental/Predicted) | Context |
| LogP (Octanol/Water) | 3.2 – 3.5 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~35.5 Ų | Low TPSA indicates high blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors / Acceptors | 0 / 3 | Lack of OH groups reduces metabolic conjugation (glucuronidation) susceptibility compared to hydroxyflavones. |
| Melting Point | 109 – 113 °C | Typical for monomethoxyflavones; crystalline solid at RT. |
| Solubility | DMSO (>20 mg/mL), Ethanol | Insoluble in water; requires cosolvents (e.g., PEG-400) for in vivo delivery. |
Synthesis & Characterization
Methodology: The most robust synthetic route for 8-Methoxyflavone is the Baker-Venkataraman Rearrangement . This method allows for regioselective construction of the flavone core from substituted acetophenones.
Retrosynthetic Analysis
The target molecule is disassembled into 2'-hydroxy-3'-methoxyacetophenone and benzoyl chloride . The 3'-methoxy group on the acetophenone becomes the 8-methoxy group on the flavone.
Experimental Protocol
Reagents: 2'-Hydroxy-3'-methoxyacetophenone, Benzoyl chloride, Pyridine, KOH, Glacial Acetic Acid, H₂SO₄.
Step 1: O-Benzoylation
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Dissolve 2'-hydroxy-3'-methoxyacetophenone (10 mmol) in anhydrous pyridine (15 mL).
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Add benzoyl chloride (12 mmol) dropwise at 0°C under N₂ atmosphere.
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Stir at room temperature for 4 hours.
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Pour into ice-HCl. Filter the white solid (2'-benzoyloxy-3'-methoxyacetophenone ).
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Checkpoint: Verify ester formation via IR (loss of phenolic OH stretch, appearance of ester C=O ~1735 cm⁻¹).
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Step 2: Baker-Venkataraman Rearrangement
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Dissolve the ester (from Step 1) in anhydrous pyridine (10 mL).
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Add powdered KOH (15 mmol) and stir at 50°C for 2 hours.
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The mixture turns yellow, indicating the formation of the 1,3-diketone (o-hydroxydibenzoylmethane) intermediate.
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Acidify with 10% acetic acid to precipitate the diketone. Filter and dry.[1]
Step 3: Cyclodehydration
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Suspend the diketone in glacial acetic acid (20 mL) with catalytic conc. H₂SO₄ (0.5 mL).
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Reflux for 1-2 hours.
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Cool and pour into crushed ice. The crude 8-Methoxyflavone precipitates.
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Purification: Recrystallize from Ethanol/Water (8:2) to yield pale yellow needles.
Validated Synthesis Pathway (Graphviz)
Figure 1: Step-wise synthesis of 8-Methoxyflavone via Baker-Venkataraman rearrangement.
Pharmacological Interface & Biological Activity
Structure-Activity Relationship (SAR)
The 8-methoxy substituent is critical for selectivity against specific enzyme isoforms.
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CYP1A Inhibition: 8-Methoxyflavone acts as a competitive inhibitor of CYP1A1 and CYP1A2 . The 8-OMe group provides steric bulk that prevents the molecule from fitting into the narrow active sites of other CYP isoforms (like CYP2C9), thereby enhancing selectivity for the planar CYP1A subfamily.
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Metabolic Stability: Unlike 8-hydroxyflavones, the 8-methoxy variant is resistant to Phase II conjugation (glucuronidation/sulfation) at the 8-position, significantly extending its plasma half-life.
Comparison to Wogonin
Wogonin (5,7-dihydroxy-8-methoxyflavone) is the most bioactive congener.
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Shared Feature: The 8-methoxy group in both molecules is linked to neuroprotective effects and anti-inflammatory activity (inhibition of NO production).
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Distinction: 8-Methoxyflavone lacks the 5,7-hydroxyls, making it less potent as a free radical scavenger but potentially more effective as a specific enzyme probe due to reduced non-specific protein binding.
Mechanism of Action Diagram
Figure 2: Pharmacological interaction of 8-Methoxyflavone with CYP1A enzymes and AhR signaling.
References
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Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389. Link
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Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology, 17(5), 354–362. Link
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Deng, S., et al. (2022).[2][[“]] Review of bioactivity and structure-activity relationship on baicalein and wogonin derivatives.[2][[“]] European Journal of Medicinal Chemistry, 243, 114733.[2] Link
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Androutsopoulos, V. P., et al. (2010). Selective inhibition of methoxyflavonoids on human CYP1B1 activity. Toxicology Letters, 199(2), 137-145. Link
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PubChem Compound Summary. (2025). 8-Hydroxy-7-methoxyflavone (Structural isomer comparison). National Center for Biotechnology Information. Link
Sources
- 1. Wogonin CAS#: 632-85-9 [m.chemicalbook.com]
- 2. Review of bioactivity and structure-activity relationship on baicalein (5,6,7-trihydroxyflavone) and wogonin (5,7-dihydroxy-8-methoxyflavone) derivatives: Structural modifications inspired from flavonoids in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
